![molecular formula C10H5F3N2O2S2 B1333506 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338982-07-3](/img/structure/B1333506.png)

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

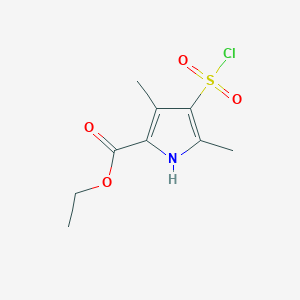

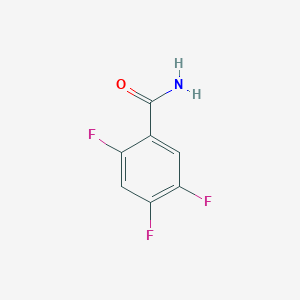

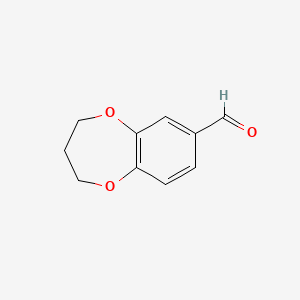

“5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5F3N2O2S2 . It has a molecular weight of 306.28 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.29 g/mol and a melting point of 162-166°C . Other physical and chemical properties would need to be determined experimentally.Applications De Recherche Scientifique

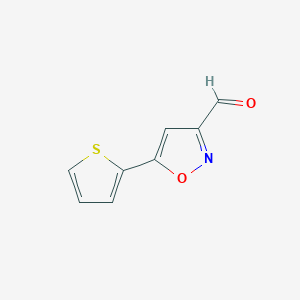

Synthesis and Chemical Transformations

Intramolecular Cyclization

Ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate was reacted with bases, leading to ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular cyclization of thioketene (Remizov, Pevzner, & Petrov, 2019).

Chemistry of Thiadiazolium Salts

Treatment of 5-Amino-2-phenyl-1,2,3-thiadiazolium salts with pyridine yielded phenylhydrazones of thiadiazolyl-glyoxylic acid derivatives, showcasing diverse chemical reactivity (Gewald, Calderon, & Hain, 1986).

Hybrid Molecule Synthesis

A study described the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole, demonstrating the compound's potential for drug-like properties (Yushyn, Holota, & Lesyk, 2022).

Antineoplastic Potential

Synthesis of 1,2,3-thiadiazole-4-carboxylic acid and its derivatives indicated potential application in antineoplastic agents, showing the versatility of thiadiazoles in medicinal chemistry (Looker & Wilson, 1965).

Biological and Pharmacological Activities

Carbonic Anhydrase Inhibition

Amide derivatives of pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide were synthesized and demonstrated significant inhibitory effects on carbonic anhydrase isoenzymes (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

Antimicrobial and Antifungal Activities

Derivatives of 1,2,4-Triazole and 1,3,4-Thiadiazole of 5-Amino-2-Hydroxybenzoic Acid showed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial research (Hussain, Sharma, & Amir, 2008).

Kinetics of Ascorbic Acid Oxidation

1,2,3-Thiadiazolylureas containing amino acid residues were found to inhibit the oxidation of ascorbic acid, suggesting potential antioxidant applications (Emelianov et al., 2016).

Cytotoxic Properties

Synthesized 1,2,4-triazole and 1,3,4-thiadiazole derivatives exhibited cytotoxicities on various human cancer cell lines, indicating their potential as anticancer agents (Shi et al., 2013).

Antifungal Activity

Novel thiadiazole derivatives were synthesized and evaluated for their antifungal activities, contributing to the field of agricultural chemistry and fungicide development (Morzherin et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2S2/c11-10(12,13)5-1-3-6(4-2-5)18-9-7(8(16)17)14-15-19-9/h1-4H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSWLXUTUFNTRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SC2=C(N=NS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380629 |

Source

|

| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid | |

CAS RN |

338982-07-3 |

Source

|

| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)